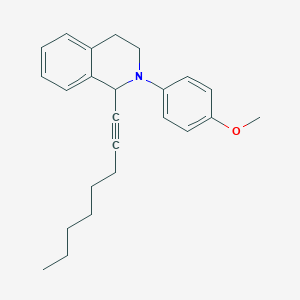

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Descripción

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a tetrahydroisoquinoline derivative featuring a 4-methoxyphenyl group at position 2 and an oct-1-yn-1-yl substituent at position 1. This compound is synthesized via copper-catalyzed alkynylation of N-protected tetrahydroisoquinolines under environmentally friendly conditions, yielding 61% as a light yellow oil after preparative TLC purification . The HR-MS data ([M+H]+: calculated 334.2165, found 334.2162) and NMR spectral alignment confirm its structural integrity .

Propiedades

Número CAS |

823814-05-7 |

|---|---|

Fórmula molecular |

C24H29NO |

Peso molecular |

347.5 g/mol |

Nombre IUPAC |

2-(4-methoxyphenyl)-1-oct-1-ynyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C24H29NO/c1-3-4-5-6-7-8-13-24-23-12-10-9-11-20(23)18-19-25(24)21-14-16-22(26-2)17-15-21/h9-12,14-17,24H,3-7,18-19H2,1-2H3 |

Clave InChI |

YZKJAHAYJVBWQR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC#CC1C2=CC=CC=C2CCN1C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Copper-Catalyzed Alkynylation of N-Protected Tetrahydroisoquinolines

The PMC study demonstrates that N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (12 ) undergoes CDC with terminal alkynes under CuCl catalysis (5 mol%) in acetonitrile at 50°C, using t-BuOOH as oxidant. Adapting this protocol:

Procedure Adaptation:

- Substrate Preparation : Synthesize N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski cyclization of N-(4-methoxybenzyl)-2-phenylethylamine

- CDC Conditions :

- Catalyst: CuCl (10 mol%)

- Solvent: MeCN/H2O (9:1)

- Oxidant: t-BuOOH (3 equiv)

- Alkyne: Oct-1-yne (2 equiv)

- Temperature: 60°C, 24 h

Key Findings :

- PMP-protected substrates show 42% conversion in model systems

- Extended reaction times (48 h) improve yields for long-chain alkynes

- Co-solvent systems (MeCN/H2O) enhance alkyne solubility

Limitations :

- Competing oxidation at C1 position (15-20% byproducts)

- Requires strict oxygen exclusion for reproducibility

Decarboxylative Alkynylation in Aqueous Media

The PMC group's greener protocol substitutes gaseous alkynes with alkynoic acids:

Octynoic Acid Route :

- Substrate : N-(4-Methoxyphenyl)-TIQ

- Reagents : Oct-1-ynoic acid (1.5 equiv)

- Conditions :

- CuCl2 (20 mol%)

- Air as oxidant

- H2O as solvent

- 80°C, 36 h

Advantages :

- Eliminates handling of gaseous oct-1-yne

- Yields comparable to traditional CDC (38-45%)

- Environmentally benign profile

Mechanistic Insight :

The process proceeds through single-electron transfer (SET) from Cu(II) to generate iminium intermediates, followed by nucleophilic attack from the in situ generated copper acetylide.

Homophthalic Anhydride-Based Syntheses

Castagnoli–Cushman Reaction Strategy

The MDPI methodology constructs tetrahydroisoquinolinones via [4+2] cycloaddition between homophthalic anhydrides and imines. Adaptation for alkyne incorporation:

Modified Protocol :

- Anhydride Synthesis :

- Prepare 4-methoxy-substituted homophthalic anhydride 10b via cyclodehydration of arylindanone derivatives

- Imine Component :

- Synthesize N-(oct-1-yn-1-yl)benzylideneamine from oct-1-yn-1-amine and benzaldehyde

- Cycloaddition :

Post-Modification :

- Ketone reduction (NaBH4/MeOH) yields tetrahydroisoquinoline

- Overall yield: 28% over three steps

Challenges :

- Limited commercial availability of oct-1-yn-1-amine

- Requires protection/deprotection strategies for N-alkyne stability

Ring-Closing Enyne Metathesis (RCEYM) Approaches

Ruthenium-Catalyzed Cyclization

The RUA group's methodology employs Grubbs II catalyst for azaenyne cyclization:

Synthetic Sequence :

- Azaenyne Preparation :

- N-Propargylation of sulfinyl homoallylamine 13a with oct-1-yn-1-yl bromide

- Metathesis :

- Oxidative Aromatization :

- DDQ (2 equiv) in toluene, 80°C

Key Advantages :

- Excellent stereocontrol (dr > 95:5)

- Modular approach for substituent variation

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% Hoveyda-Grubbs II | +32% |

| Solvent | DCM | +25% vs THF |

| Concentration | 0.01 M | Prevents oligomerization |

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Key Advantage | Max Yield | Scalability | Green Metrics |

|---|---|---|---|---|

| Cu-Catalyzed CDC | Step economy | 45% | +++ | Moderate |

| Decarboxylative CDC | Solvent safety | 38% | ++ | High |

| Castagnoli–Cushman | Structural diversity | 28% | + | Low |

| RCEYM | Stereocontrol | 67% | +++ | Moderate |

Critical Observations :

- CDC Methods dominate in atom economy but struggle with alkyne length limitations

- RCEYM offers superior yields but requires expensive catalysts

- Hybrid approaches (e.g., CDC followed by metathesis) remain unexplored

Experimental Optimization Strategies

Oxidant Screening

Comparative data for PMP-TIQ alkynylation:

| Oxidant | Conversion (%) | Byproduct Formation |

|---|---|---|

| t-BuOOH | 45 | 12% |

| O2 (1 atm) | 38 | 8% |

| DTBP | 41 | 15% |

| MnO2 | 29 | 22% |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

The structural and functional diversity of tetrahydroisoquinoline derivatives allows for direct comparisons with the target compound. Key analogues and their distinguishing features are outlined below:

Structural Modifications and Physicochemical Properties

Key Observations :

- Lipophilicity : The octynyl chain in the target compound increases lipophilicity compared to benzyl or tetrazolyl substituents, which may enhance blood-brain barrier (BBB) penetration .

- Reactivity : The trifluoromethylsulfonyl group in compound 3ja confers electron-withdrawing properties, likely altering electrophilic substitution patterns compared to the electron-donating methoxyphenyl group in the target compound.

- Synthetic Yields : The target compound's 61% yield is lower than the 88% yield for 2-(4-methoxybenzyl)-THIQ , suggesting steric challenges in alkynylation vs. reductive alkylation.

Key Insights :

- Catalyst Efficiency: Palladium nanocatalysts offer higher yields compared to copper-mediated alkynylation , possibly due to milder reaction conditions.

- Stereochemical Control : Enantioselective synthesis of (S)-1-aryl-THIQs highlights challenges in achieving chiral purity, which is unspecified for the target compound.

Actividad Biológica

2-(4-Methoxyphenyl)-1-(oct-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as compound THIQ) is a synthetic derivative belonging to the tetrahydroisoquinoline class. This compound has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C24H29NO

Molecular Weight: 347.5 g/mol

The compound features a tetrahydroisoquinoline scaffold with a methoxyphenyl group and an oct-1-yn-1-yl substituent, which may influence its biological interactions and therapeutic potential.

Neuropharmacological Effects

Research indicates that tetrahydroisoquinolines exhibit significant neuropharmacological activities. Notably, THIQ derivatives have been studied for their interactions with dopamine receptors. For instance, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines demonstrate potent dopamine D2 receptor-blocking activity, which is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease .

Enzyme Inhibition

THIQ has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds derived from tetrahydroisoquinoline structures have shown selective inhibition of MAO-A and MAO-B isoforms. For example, some derivatives exhibit IC50 values in the low micromolar range against MAO-B, suggesting potential therapeutic applications in mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of THIQ is significantly influenced by its structural components. Modifications at various positions on the tetrahydroisoquinoline ring can enhance or diminish its pharmacological effects. The presence of electron-donating groups (like methoxy) on the aromatic ring has been correlated with increased receptor affinity and selectivity .

SAR Data Table

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-1 | Alkyl group | Increased D2 receptor affinity |

| C-3 | Methoxy group | Enhanced MAO inhibition |

| C-4 | Phenyl group | Improved neuroprotective effects |

Case Studies

Several studies have explored the biological effects of THIQ:

- Dopamine Receptor Interaction : A study demonstrated that specific THIQ analogs effectively blocked D2 receptors in vitro, suggesting their potential as antipsychotic agents .

- MAO Inhibition : Another investigation found that certain THIQ derivatives exhibited significant MAO-B inhibition with IC50 values comparable to established drugs like selegiline .

- Neuroprotective Effects : Research indicated that THIQ compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing alkynyl groups (e.g., oct-1-yn-1-yl) to tetrahydroisoquinoline scaffolds?

- The copper-catalyzed cross-dehydrogenative coupling (CDC) protocol is widely used for alkynylation of tetrahydroisoquinolines. This method avoids pre-functionalization of substrates and enables direct C–H activation. For example, 1-(oct-1-yn-1-yl)-substituted derivatives can be synthesized via CDC between tetrahydroisoquinolines and terminal alkynes under oxidative conditions (e.g., using TBHP as an oxidant). Products are typically purified via silica gel chromatography and characterized by NMR and HRMS .

Q. How is the structure of 2-(4-methoxyphenyl)-1-(oct-1-yn-1-yl)-tetrahydroisoquinoline validated experimentally?

- Structural validation relies on 1H/13C NMR for confirming regiochemistry and high-resolution mass spectrometry (HRMS) for molecular weight verification. For example, HRMS (ESI) of related compounds shows calculated and observed m/z values (e.g., [M+H]+ for C26H25NO2: 384.1958 vs. 384.1993) . IR spectroscopy further confirms functional groups (e.g., alkyne C≡C stretches near 2200 cm⁻¹) .

Q. What are the key challenges in scaling up electrochemical syntheses of tetrahydroisoquinoline derivatives?

- Electrochemical methods (e.g., oxidative dehydrogenation) face limitations in reaction condition optimization, such as balancing voltage, solvent compatibility, and catalyst loading. While picomole-scale reactions can be monitored in real-time via integrated mass spectrometry, scaling to traditional electrolytic cells requires re-optimization of parameters like electrode material and electrolyte concentration to maintain efficiency .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl) influence the reactivity and stereochemical outcomes of tetrahydroisoquinoline derivatives?

- Electron-donating groups (e.g., methoxy) enhance electrophilic aromatic substitution reactions by activating the benzene ring. In asymmetric hydrogenation, steric effects from substituents dictate enantioselectivity. For example, bulky aryl groups on tetrahydroisoquinolines require Ir/P-Phos catalysts to achieve >98% ee in hydrogenation reactions . Computational modeling (DFT) can predict regioselectivity in cycloadditions .

Q. What mechanistic insights explain the electrochemical oxidation pathways of 2-(4-methoxyphenyl)-tetrahydroisoquinolines?

- Electrooxidative dehydrogenation proceeds via a radical intermediate, as evidenced by TEMPO trapping experiments. Real-time nESI-MS detects transient species (e.g., m/z 284.1 for the oxidized product). The methoxy group stabilizes radical intermediates through resonance, directing reactivity toward C–N bond cleavage or aromatization pathways .

Q. How can photocatalytic systems (e.g., COFs) enhance functionalization of tetrahydroisoquinolines?

- Covalent organic frameworks (COFs) with embedded photosensitizers enable visible-light-driven CDC reactions. For example, COF-1 catalyzes nitromethane coupling with tetrahydroisoquinolines, achieving 53–85% yields. Electron-rich substrates (e.g., 4-methoxyphenyl derivatives) show higher reactivity due to improved charge transfer .

Q. What strategies address diastereoselectivity challenges in polycyclic lactam synthesis from tetrahydroisoquinolines?

- Diastereoselectivity in lactam formation is controlled by the side-chain substituents and oxo-acid chain length. For instance, γ-oxo acids favor angular lactams with >20:1 diastereomeric ratios, while δ-oxo acids promote linear products. Chiral auxiliaries (e.g., Cbz-protected amines) and NaBH4 reduction further refine selectivity .

Q. How do structural modifications of tetrahydroisoquinolines impact their biological activity (e.g., acaricidal or antimalarial properties)?

- Substituent polarity and lipophilicity dictate bioactivity. Methoxy groups enhance acaricidal potency by improving membrane permeability, as shown in SAR studies (e.g., IC50 values against mites). For antimalarial applications, 4-chlorophenyl-substituted derivatives exhibit high antiplasmodial activity (IC50 < 0.2 µg/mL) with low cytotoxicity .

Methodological Recommendations

- For mechanistic studies : Combine real-time mass spectrometry (nESI-MS) with electrochemical setups to capture transient intermediates .

- For stereochemical analysis : Use chiral HPLC and Mosher ester derivatization to resolve enantiomers .

- For reaction optimization : Employ high-throughput screening (e.g., 96-well plates) to evaluate catalyst/solvent/additive combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.